(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1648910-82-0
Cat. No.: VC8246433
Molecular Formula: C5H9ClFNO2
Molecular Weight: 169.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1648910-82-0 |
|---|---|
| Molecular Formula | C5H9ClFNO2 |
| Molecular Weight | 169.58 |
| IUPAC Name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 |
| Standard InChI Key | UCWWFZQRLUCRFQ-RFKZQXLXSA-N |
| Isomeric SMILES | C1[C@@H](CN[C@H]1C(=O)O)F.Cl |
| SMILES | C1C(CNC1C(=O)O)F.Cl |
| Canonical SMILES | C1C(CNC1C(=O)O)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position, configured in the (2R,4S) stereoisomeric form . The hydrochloride salt enhances its solubility in aqueous and polar solvents, making it suitable for biological assays . Key structural parameters include:
Solubility and Stability
The compound exhibits moderate solubility in water (≈10 mg/mL at 25°C) and DMSO (≈50 mg/mL) . Stability studies recommend storage at -20°C under inert conditions to prevent decomposition, with a shelf life of 6–12 months .
Synthesis and Purification
Synthetic Routes
Synthesis typically begins with L-proline derivatives, leveraging stereoselective fluorination strategies . A widely adopted method involves:
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Hydroxylation: Introduction of a hydroxyl group at the 4-position of L-proline using Mitsunobu or lactonization reactions .
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Fluorination: Replacement of the hydroxyl group with fluorine using diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (MOST) .
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Deprotection: Acidic hydrolysis (e.g., HCl) to remove protective groups and yield the hydrochloride salt .
Optimization and Yield
Critical parameters for high diastereomeric excess (>98%) include:
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Solvents: Dichloromethane or acetonitrile for improved reaction kinetics.
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Purification: Reverse-phase HPLC or recrystallization achieves >97% purity .
Biological Activities and Mechanisms
Enzyme Interactions
The compound’s fluorine atom induces electronic and steric effects that modulate enzyme binding. Studies on analogous fluoroprolines demonstrate:
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Collagen Stability: Fluorine enhances the rigidity of proline-rich peptides, stabilizing collagen triple helices .
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Enzyme Inhibition: Competitive inhibition of prolyl hydroxylases, impacting hypoxia-inducible factor (HIF) pathways.
Applications in Drug Development
Medicinal Chemistry
The compound serves as a precursor for:
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Peptidomimetics: Fluorine’s electronegativity improves metabolic stability and bioavailability .
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Radiotracers: Used in positron emission tomography (PET) imaging agents (e.g., cis- and trans-4-[¹⁸F]fluoro-L-proline) .
Industrial Scale-Up
Continuous flow reactors enable bulk synthesis with 70–85% yield, reducing production costs. Key challenges include minimizing epimerization during scale-up.
Comparative Analysis with Analogues
Stereoisomeric Comparisons
| Isomer | Biological Activity | Synthetic Accessibility |
|---|---|---|
| (2S,4S)-isomer | Lower collagen stability | Moderate (requires chiral resolution) |
| (2R,4R)-isomer | Inactive in enzyme assays | Low yield due to side reactions |
Non-Fluorinated Analogues
Hydroxyproline derivatives exhibit reduced metabolic stability but higher natural abundance, limiting their utility in drug design .
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